molecular formula C12H11BrClNO2 B1440521 2-(5-Bromo-2-methoxyphenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole CAS No. 1232790-77-0

2-(5-Bromo-2-methoxyphenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole

Cat. No.: B1440521
CAS No.: 1232790-77-0
M. Wt: 316.58 g/mol
InChI Key: IVFLOYUTGFXTOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromo-2-methoxyphenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole is a synthetic organic compound that belongs to the oxazole family This compound is characterized by the presence of a bromine atom, a methoxy group, a chloromethyl group, and a methyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-methoxyphenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Oxazole Formation: Cyclization of the brominated intermediate with appropriate reagents to form the oxazole ring.

    Chloromethylation: Introduction of the chloromethyl group to the oxazole ring.

    Methylation: Addition of a methyl group to the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-methoxyphenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chloromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The bromine atom can be involved in coupling reactions such as Suzuki and Heck reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(5-Bromo-2-methoxyphenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole involves its interaction with specific molecular targets. The bromine and chloromethyl groups can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzymes or disruption of cellular processes. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxybenzenesulfonyl chloride
  • 5-Bromo-2-methoxycinnamic acid
  • 3-(5-Bromo-2-methoxyphenyl)-N-(2-chlorophenyl)acrylamide

Uniqueness

2-(5-Bromo-2-methoxyphenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole is unique due to the combination of its functional groups and the oxazole ring structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(5-bromo-2-methoxyphenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrClNO2/c1-7-10(6-14)15-12(17-7)9-5-8(13)3-4-11(9)16-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFLOYUTGFXTOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=C(C=CC(=C2)Br)OC)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(5-Bromo-2-methoxyphenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole
Reactant of Route 2
Reactant of Route 2
2-(5-Bromo-2-methoxyphenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole
Reactant of Route 3
Reactant of Route 3
2-(5-Bromo-2-methoxyphenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole
Reactant of Route 4
2-(5-Bromo-2-methoxyphenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole
Reactant of Route 5
Reactant of Route 5
2-(5-Bromo-2-methoxyphenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole
Reactant of Route 6
Reactant of Route 6
2-(5-Bromo-2-methoxyphenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.